molecular formula C10H9ClO3 B1348964 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 53101-00-1

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1348964
Key on ui cas rn: 53101-00-1
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950381

Procedure details

The procedure is as described in Example 1, except that 54 g of sodium methylate in 600 ml dimethylcarbonate are used and 154.5 g of p-chloro-acetophenone are added dropwise over a period of 2.5 hours at 60°C. Working up in accordance with Example 1 gives at 60°C 187 g (87% of the theoretical amount) of p-chloro-benzoylacetic acid methyl ester with a boiling point of 113°C/0.3 torr.
Name
sodium methylate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
154.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1.[CH3:14][O:15][C:16](=O)[O:17]C>>[CH3:14][O:15][C:16](=[O:17])[CH2:12][C:11](=[O:13])[C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
154.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
COC(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C1=CC=C(C=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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